Cas no 330156-50-8 ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol)

(1R)-1-(2,6-ジクロロ-3-フルオロフェニル)エタン-1-オールは、光学活性を有する芳香族アルコール化合物です。2,6-ジクロロ-3-フルオロフェニル基とヒドロキシル基が不斉炭素に結合した構造特徴を持ち、医薬品中間体としての応用が期待されます。特に(R)-エナンチオマーの高選択的合成が可能で、不斉合成におけるキラルビルディングブロックとして優れた特性を示します。高い光学純度と安定性を兼ね備え、有機合成化学や創薬研究分野での利用価値が高い化合物です。ハロゲン置換基の配置により、分子の電子特性や立体障害を精密に制御できる点が特長です。

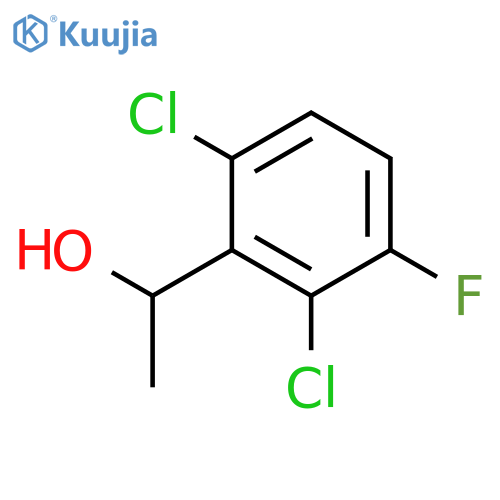

330156-50-8 structure

商品名:(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

CAS番号:330156-50-8

MF:C8H7Cl2FO

メガワット:209.044984102249

MDL:MFCD09863794

CID:67696

PubChem ID:253662087

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

- (R)-1-2,6-dichloro-3-fluorophenylethanol

- (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol

- (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

- (R)-1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol

- (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

- 1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol

- (R)-1-(2,6-Dichloro-3-fluorophenyl)-ethanol

- (R)-2,6-Dichloro-3-fluoro-α-methylbenzyl Alcohol

- (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

- A5898

- EN300-52717

- JAOYKRSASYNDGH-SCSAIBSYSA-N

- SCHEMBL2419732

- Z234896719

- DTXSID10463001

- (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

- AM20060442

- AKOS015840295

- SS-4350

- CS-0120032

- J-502117

- D4577

- AKOS010366212

- BCP04719

- AC-25039

- MFCD09863794

- 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol

- C8H7Cl2FO

- 330156-50-8

- Benzenemethanol, 2,6-dichloro-3-fluoro-alpha-methyl-, (alphaR)-

- (R)-2,6-Dichloro-3-fluoro-

- MZY2TJ4QQH

- A-methylbenzyl Alcohol

- 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol, (R)-

-

- MDL: MFCD09863794

- インチ: 1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1

- InChIKey: JAOYKRSASYNDGH-SCSAIBSYSA-N

- ほほえんだ: C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O

計算された属性

- せいみつぶんしりょう: 207.985798g/mol

- ひょうめんでんか: 0

- XLogP3: 2.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 207.985798g/mol

- 単一同位体質量: 207.985798g/mol

- 水素結合トポロジー分子極性表面積: 20.2Ų

- 重原子数: 12

- 複雑さ: 156

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.406

- ゆうかいてん: 41.0 to 45.0 deg-C

- ふってん: 261 ºC

- フラッシュポイント: 112 ºC

- 屈折率: 1.546

- PSA: 20.23000

- LogP: 3.18580

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険レベル:IRRITANT

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303817-10 g |

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, 95%; . |

330156-50-8 | 95% | 10g |

€105.40 | 2023-05-19 | |

| abcr | AB303817-25 g |

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, 95%; . |

330156-50-8 | 95% | 25g |

€152.20 | 2023-05-19 | |

| ChemScence | CS-0120032-25g |

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | 99.87% | 25g |

$130.0 | 2022-04-27 | |

| Enamine | EN300-52717-5.0g |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | 95% | 5.0g |

$63.0 | 2023-02-10 | |

| Key Organics Ltd | SS-4350-0.5G |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | >94% | 0.5g |

£325.00 | 2023-09-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19710-5g |

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | 5g |

¥156.0 | 2021-09-04 | ||

| Enamine | EN300-52717-0.05g |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | 95% | 0.05g |

$19.0 | 2023-02-10 | |

| Enamine | EN300-52717-10.0g |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | 95% | 10.0g |

$119.0 | 2023-02-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160844-5G |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol |

330156-50-8 | >98.0%(GC) | 5g |

¥145.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R830349-5g |

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol |

330156-50-8 | 97% | 5g |

¥134.10 | 2022-10-10 |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:330156-50-8)(R)-1-(2,6-二氯-3-氟苯基)乙醇

注文番号:LE27054818

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:03

価格 ($):discuss personally

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

330156-50-8 ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol) 関連製品

- 101219-68-5((R)-1-(4-Fluorophenyl)ethanol)

- 403-41-8(1-(4-Fluorophenyl)ethanol)

- 179249-17-3(Benzenemethanol, a-ethynyl-3-fluoro-, (R)- (9CI))

- 166371-89-7((1R)-1-(4-fluorophenyl)propan-1-ol)

- 365-24-2(Bis(4-fluorophenyl)methanol)

- 402-63-1(1-(3-fluorophenyl)ethanol)

- 179249-15-1(Benzenemethanol, a-ethynyl-4-fluoro-, (R)- (9CI))

- 179249-16-2(Benzenemethanol, a-ethynyl-4-fluoro-, (aS)-)

- 145438-93-3((1S)-1-(4-fluorophenyl)propan-1-ol)

- 101219-73-2((-)-1-(4-Fluorophenyl)ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:330156-50-8)(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

清らかである:99%

はかる:100g

価格 ($):188.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:330156-50-8)(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ